2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Moiety: This step typically involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpyridine.
Construction of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting appropriate thioamides with α-halo ketones under mild conditions.
Assembly of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone core.
Final Coupling and Functionalization: The final step involves coupling the benzylpiperidine moiety with the thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core, followed by functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and communication.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different biological activities.
2-Benzylpiperidine: Another related compound with distinct pharmacological properties.
Benzylpiperazine: A compound with a benzylpiperidine core but different functional groups and applications.
Uniqueness
2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C29H32N4O2S2 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H32N4O2S2/c1-19(2)17-33-28(35)24(37-29(33)36)16-23-26(30-25-10-9-20(3)18-32(25)27(23)34)31-13-11-22(12-14-31)15-21-7-5-4-6-8-21/h4-10,16,18-19,22H,11-15,17H2,1-3H3/b24-16- |
InChI Key |
HGKSAEGKDJBPNI-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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